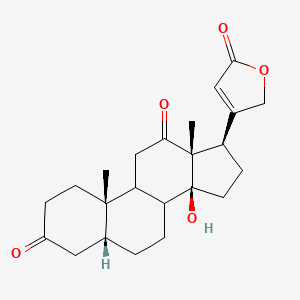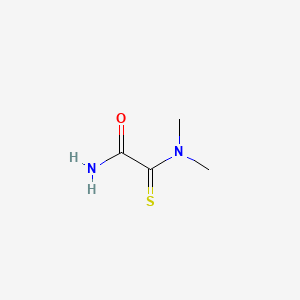
N',N'-Dimethyl-2-thiooxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N',N'-Dimethyl-2-thiooxamide is a chemical compound with the molecular formula C4H8N2O2S. It is a derivative of oxamide where two methyl groups are attached to the nitrogen atoms. This compound is known for its versatility and is used in various scientific and industrial applications.
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: this compound can be synthesized through the reaction of dimethylamine with carbon disulfide in the presence of an alkali such as sodium hydroxide.
Industrial Production Methods: On an industrial scale, the compound is produced by reacting dimethylamine with carbon disulfide under controlled conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thioamide derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Substitution: Nucleophiles like halides or alkyl groups in the presence of a base.
Major Products Formed:
Sulfoxides and Sulfones: Resulting from oxidation reactions.
Thioamide Derivatives: Resulting from reduction reactions.
Substituted Derivatives: Resulting from nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
N',N'-Dimethyl-2-thiooxamide is used in various fields:
Chemistry: It serves as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It is used in biochemical studies to understand enzyme mechanisms and protein interactions.
Medicine: The compound is explored for its potential therapeutic properties, including its use in drug design and development.
Industry: It is utilized in the production of dyes, polymers, and other industrial chemicals.
Wirkmechanismus
The mechanism by which N',N'-Dimethyl-2-thiooxamide exerts its effects depends on its specific application. In biochemical studies, it may interact with enzymes or proteins, altering their activity. In drug design, it may target specific molecular pathways to exert therapeutic effects.
Molecular Targets and Pathways:
Enzymes: May inhibit or activate specific enzymes.
Proteins: May bind to proteins, affecting their function.
Pathways: May interfere with or modulate biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Thioacetamide: Used in organic synthesis and as a reagent.
Thiourea: Used in photography and as a reagent in analytical chemistry.
Eigenschaften
CAS-Nummer |
41168-96-1 |
|---|---|
Molekularformel |
C4H8N2OS |
Molekulargewicht |
132.19 g/mol |
IUPAC-Name |
2-(dimethylamino)-2-sulfanylideneacetamide |
InChI |
InChI=1S/C4H8N2OS/c1-6(2)4(8)3(5)7/h1-2H3,(H2,5,7) |
InChI-Schlüssel |
KPADYDNSABGHHC-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C(=S)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


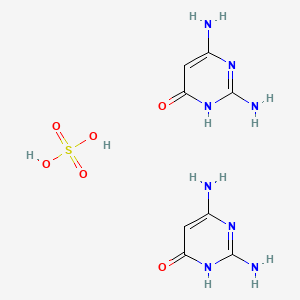
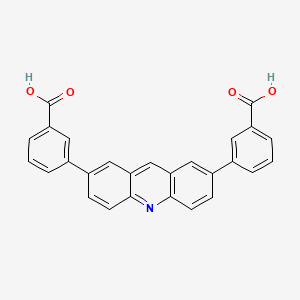
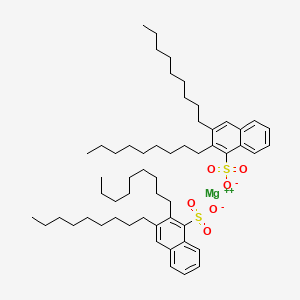
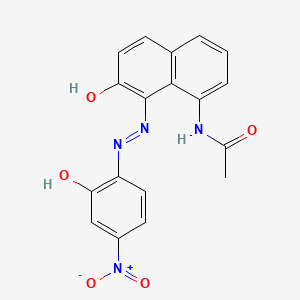
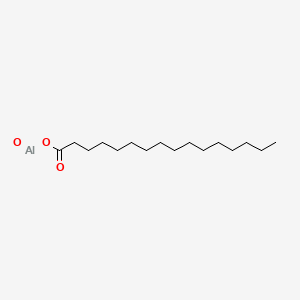
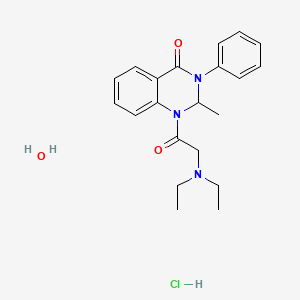

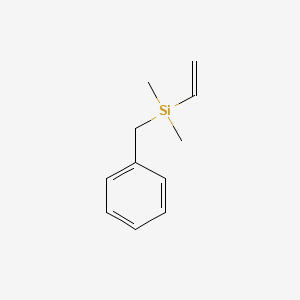
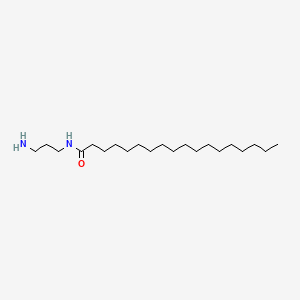
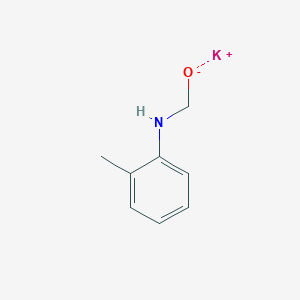
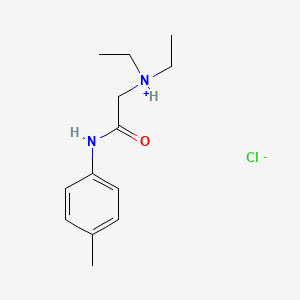
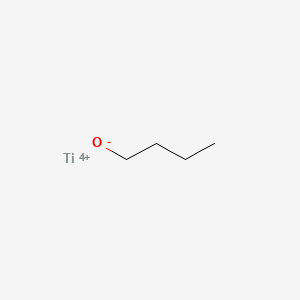
![benzyl N-[1-[cyclohexyl(cyclohexylcarbamoyl)amino]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B15342962.png)
